(S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine

Membrane biophysics Liposome formulation Phase behavior

(S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC; CAS 18194-25-7) is a synthetic, zwitterionic phosphatidylcholine bearing two identical saturated 12-carbon lauroyl (C12:0) acyl chains at the sn-1 and sn-2 positions. With a molecular weight of 621.8 Da and the molecular formula C₃₂H₆₄NO₈P, DLPC belongs to the 1,2-diacyl-sn-glycero-3-phosphocholine class.

Molecular Formula C32H64NO8P
Molecular Weight 621.8 g/mol
Cat. No. B15598167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine
Molecular FormulaC32H64NO8P
Molecular Weight621.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m0/s1
InChIKeyIJFVSSZAOYLHEE-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC): A Short-Chain Saturated Phosphatidylcholine for Specialized Lipid-Based Research and Formulation


(S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC; CAS 18194-25-7) is a synthetic, zwitterionic phosphatidylcholine bearing two identical saturated 12-carbon lauroyl (C12:0) acyl chains at the sn-1 and sn-2 positions . With a molecular weight of 621.8 Da and the molecular formula C₃₂H₆₄NO₈P, DLPC belongs to the 1,2-diacyl-sn-glycero-3-phosphocholine class . Its defining physicochemical characteristic is the lowest gel-to-liquid-crystalline phase transition temperature (Tm) among saturated bilayer-forming PCs, reported at approximately −2 °C, meaning DLPC bilayers remain in the biologically relevant fluid (Lα) phase at all standard laboratory and physiological temperatures . This property fundamentally differentiates DLPC from longer-chain saturated PCs such as DMPC (C14:0; Tm ~23 °C), DPPC (C16:0; Tm ~41 °C), and DSPC (C18:0; Tm ~55 °C), and drives its distinct performance profile in liposomal delivery, membrane biophysics, and nuclear receptor pharmacology .

Why Saturated Phosphatidylcholines Are Not Interchangeable: The DLPC Differentiation Problem


Saturated 1,2-diacyl-sn-glycero-3-phosphocholines differing by only two or four methylene units per acyl chain exhibit profoundly divergent physicochemical and functional behaviors that preclude simple substitution. The acyl chain length governs not merely the gel-to-fluid phase transition temperature (Tm) but also the critical micelle concentration, bilayer thickness, aqueous solubility, adsorption kinetics at interfaces, and intermolecular mixing thermodynamics in multicomponent membranes . For example, DLPC (C12:0) has a CMC of approximately 90 nM—roughly 15-fold higher than DMPC (C14:0; ~6 nM) and nearly 200-fold higher than DPPC (C16:0; ~0.46 nM)—which directly impacts its behavior as a monomer source in solution, its ability to stabilize nanoparticle dispersions, and its exchange kinetics with other lipid phases . In pulmonary delivery applications, liposomes formulated with the low-Tm DLPC (−2 °C) produce fine aerosol clouds with high respirable fractions, whereas DPPC-based liposomes (Tm 41 °C) undergo catastrophic aggregation during jet nebulization due to shear-induced gel-phase formation at operating temperatures below Tm . Furthermore, DLPC exerts a uniquely strong demixing (phase-separating) effect in fluid phospholipid mixtures—quantitatively distinct from DMPC and DPPC—that can be rationally exploited to engineer domain-forming membrane systems . These multidimensional differences mean that replacing DLPC with DMPC, DPPC, or DSPC without experimental revalidation can produce qualitatively different experimental outcomes: altered membrane fluidity, failed liposome nebulization, abolished nuclear receptor activation, or complete loss of the membrane protein folding reversibility for which DLPC is specifically selected.

Quantitative Differentiation Evidence for (S)-DLPC vs. Closest Saturated Phosphatidylcholine Analogs


Phase Transition Temperature: DLPC Remains in the Physiologically Relevant Fluid Phase at All Standard Temperatures, Unlike Longer-Chain Saturated PCs

DLPC exhibits a gel-to-liquid-crystalline phase transition temperature (Tm) of approximately −2 °C, which is 25 °C lower than DMPC (Tm ~23 °C), 43 °C lower than DPPC (Tm ~41 °C), and 57 °C lower than DSPC (Tm ~55 °C) . Consequently, at all standard laboratory (20–25 °C), cell culture (37 °C), and physiological temperatures, DLPC bilayers exist exclusively in the fluid (Lα) phase, whereas DMPC, DPPC, and DSPC bilayers reside in the ordered gel (Lβ′) phase at room temperature and require active heating to reach the fluid state . This is the largest Tm gap between any two adjacent members of the saturated diacyl-PC homologous series, making DLPC the only saturated PC that provides a fluid bilayer at ambient temperature without the need for unsaturation or chain-length mixing .

Membrane biophysics Liposome formulation Phase behavior

Critical Micelle Concentration: DLPC Provides a Monomer Reservoir Nearly 200-Fold Larger Than DPPC, Dictating Its Utility in Surfactant and Exchange Applications

DLPC has a critical micelle concentration (CMC) of approximately 90 nM (9.0 × 10⁻⁸ M), determined by pyrene fluorescence . This value is 15-fold higher than DMPC (CMC ~6 nM) and approximately 196-fold higher than DPPC (CMC ~0.46 nM) . In complementary measurements, the critical bilayer concentration (CBC) of DLPC—the monomer concentration at which bilayers first form—was determined by equilibrium distribution between surface and bulk phases (EDSB) to be 2.5 × 10⁻⁸ M, corresponding to a standard-state free energy of bilayer formation of −12.8 kcal/mol . These values place DLPC at the threshold between bilayer-forming and micelle-forming amphiphiles; longer-chain saturated PCs (DMPC, DPPC, DSPC) have CMCs in the low nanomolar to sub-nanomolar range and exist almost exclusively as bilayers with negligible monomer populations . The practical consequence is that DLPC generates a significant aqueous monomer concentration that supports rapid lipid exchange between bilayers, rapid adsorption to air–water interfaces, and efficient solubilization—properties that are largely absent in longer-chain saturated PCs .

Lipid solubility Micelle formation Lipid exchange kinetics

Jet Nebulization Performance: DLPC Liposomes Achieve 78.3% Aerosol Output with 75.0% Fine Particle Fraction, Whereas DPPC Liposomes Catastrophically Aggregate

In a direct comparative study of rehydrated freeze-dried beclomethasone dipropionate (BDP) liposomes prepared from DLPC, DMPC, DPPC, and hydrogenated soybean PC (Epikuron 200 SH), DLPC liposomes demonstrated markedly superior nebulization performance using a Pari LC Plus jet nebulizer . Specifically, BDP-DLPC liposomes achieved an aerosol output of 78.3%, a fine particle fraction (FPF; particles <5 μm) of 75.0%, and a mass median aerodynamic diameter (MMAD) of 3.31 μm . In contrast, liposomes prepared from the high-Tm lipids DPPC (Tm 41 °C) and Epikuron underwent severe aggregation during nebulization: DPPC liposome size increased from 15.78 μm to 47.51 μm, and Epikuron liposomes from 5.84 μm to 46.70 μm, rendering them unsuitable for pulmonary delivery . The mechanistic basis is that jet nebulization generates cooling below ambient temperature; lipids with Tm above the operating temperature undergo shear-induced gel-phase formation and aggregation, whereas DLPC (Tm −2 °C) remains fluid and resistant to shear stress . In a separate clinical scintigraphy study, the total drug output during inhalation was 11.4 μg for DLPC vs. 3.1 μg for DPPC—a 3.7-fold advantage—and aerosol clouds were more efficiently generated from DLPC liposome suspensions .

Pulmonary drug delivery Liposome aerosolization Inhalation formulation

Fluid Bilayer Demixing: DLPC Exerts a Uniquely Strong Phase-Separating Effect Relative to DMPC and DPPC, Characterized by Nearest-Neighbor Recognition Analysis

In a fluid-phase nearest-neighbor recognition study at 60 °C using disulfide-based dimers derived from DMPE and DSPE, the equilibrium heterodimer-to-homodimer ratio served as a quantitative measure of lipid mixing . When 50 mol% DPPC was used as the diluent, the heterodimer/homodimer ratio was 1.95 ± 0.07, indicating near-ideal random mixing. With DMPC as the diluent, a small but statistically significant departure from ideality was observed (dimer ratio = 1.86 ± 0.02). In sharp contrast, DLPC produced a ratio of only 0.88 ± 0.04—a value far below the ideal random mixing expectation of 2.0—indicating a very strong demixing (phase separation) effect that drives DMPE and DSPE lipids into separate domains . This result is mechanistically significant because all three diluents (DLPC, DMPC, DPPC) were in the fluid phase at the experimental temperature of 60 °C, yet DLPC uniquely promoted large-scale lateral segregation. The effect is attributed to DLPC's shorter acyl chains creating a hydrophobic mismatch that is energetically unfavorable when uniformly mixed with longer-chain lipids .

Membrane domain formation Lipid-lipid interactions Nearest-neighbor recognition

Bilayer Hydrophobic Thickness: DLPC's 21.5 Å Core Creates a Quantifiable Hydrophobic Mismatch with Membrane Proteins That Alters Their Folding, Conformation, and Interaction Energetics

X-ray lamellar diffraction measurements place the phosphate-to-phosphate distance (PtP) of fully hydrated DLPC bilayers in the Lα phase at 30.8 Å—significantly thinner than DMPC (PtP = 35.3 Å), a difference of 4.5 Å . The corresponding hydrophobic thickness is approximately 21.5 Å for DLPC versus approximately 25.5 Å for DMPC . This 4.0 Å difference in hydrophobic thickness has been exploited to quantify protein–lipid interaction energetics: the free energy difference for transferring a gramicidin A (gA) channel from a DLPC bilayer to a DMPC bilayer is ΔG(DLPC → DMPC) = −2.2 ± 0.7 kcal/mol, as determined by umbrella sampling molecular dynamics simulations . Experimentally, the gramicidin-induced bilayer deformation shows opposite signs in the two lipids: DLPC bilayers stretch (PtP increases from 30.8 to 32.1 Å) while DMPC bilayers thin (PtP decreases from 35.3 to 32.7 Å) to accommodate the channel, converging toward a common thickness and confirming the hydrophobic matching principle . Furthermore, DLPC's uniquely thin bilayer enables reversible equilibrium folding of outer membrane phospholipase A (OMPLA) where hysteresis and aggregation compromised folding in other lipid systems, allowing the first measurement of ΔG°(w→l) for this protein .

Membrane protein biophysics Hydrophobic matching Gramicidin channel

LRH-1 Nuclear Receptor Agonism: DLPC Is the Only Common Phosphatidylcholine That Functions as a Ligand for the Metabolic Nuclear Receptor LRH-1, with Distinct Antidiabetic Activity In Vivo

Among common phosphatidylcholines, DLPC (PC 12:0/12:0) and its C11:0 analog (DUPC) are uniquely identified as agonist ligands for the orphan nuclear receptor liver receptor homolog-1 (LRH-1; NR5A2), a critical regulator of bile acid biosynthesis, hepatic triglyceride metabolism, and glucose homeostasis . In a cell-based luciferase reporter assay, DLPC activated LRH-1 with an EC50 > 100 μM, indicating modest potency but high specificity: longer-chain saturated PCs (DMPC, DPPC, DSPC) and unsaturated PCs (DOPC, POPC) do not activate LRH-1 above basal levels . Despite its micromolar potency in vitro, DLPC treatment in mice induced bile acid biosynthetic enzymes, increased bile acid levels, lowered hepatic triglycerides and serum glucose, decreased hepatic steatosis, and improved glucose homeostasis in two mouse models of insulin resistance . Crucially, both the antidiabetic and lipotropic effects of DLPC were completely lost in liver-specific Lrh-1 knockout mice, establishing the LRH-1 dependence of the pharmacological effect and ruling out non-specific membrane-mediated actions . DLPC thus represents a unique tool compound—an endogenous phospholipid species whose nuclear receptor activity is chain-length-selective, not shared by other saturated PCs .

Nuclear receptor pharmacology Metabolic disease LRH-1/NR5A2

Procurement-Validated Application Scenarios for (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine Where Substitution with Longer-Chain PCs Would Produce Functional Failure


Pulmonary Liposomal Drug Delivery via Jet Nebulization

DLPC is the saturated phosphatidylcholine of choice for liposomal drug formulations intended for aerosol delivery by jet nebulization. The evidence from Darwis and Kellaway (2001) demonstrates that DLPC liposomes achieve 78.3% nebulizer output, 75.0% fine particle fraction (<5 μm), and an MMAD of 3.31 μm—all within the respirable range—whereas DPPC and hydrogenated soy PC liposomes undergo catastrophic aggregation during nebulization (DPPC size increases from 15.78 to 47.51 μm), rendering them non-respirable . This performance advantage is directly attributable to DLPC's uniquely low Tm (−2 °C), which keeps the bilayer in the shear-resistant fluid phase throughout the nebulization cooling process . The clinical relevance is confirmed by gamma scintigraphy in healthy volunteers, where DLPC liposome aerosols were generated more efficiently (11.4 μg drug output vs. 3.1 μg for DPPC) and deposited deeply in the lung . For any contract research organization or pharmaceutical formulation group developing inhaled liposomal therapeutics, DLPC is the only saturated PC that can reliably produce respirable aerosols from jet nebulizers without formulation additives to suppress aggregation.

Membrane Protein Folding Thermodynamics and Hydrophobic Mismatch Studies

DLPC provides the thinnest fluid bilayer achievable with a saturated diacyl-PC (phosphate-to-phosphate distance 30.8 Å; hydrophobic thickness ~21.5 Å), making it an essential tool for quantitative membrane protein biophysics . This uniquely thin bilayer has enabled experiments that are impossible with longer-chain PCs: (i) the first measurement of the reversible equilibrium folding free energy (ΔG°w→l) of outer membrane phospholipase A, which could only be achieved in DLPC large unilamellar vesicles after an extensive screen of conditions failed using other lipids due to hysteresis and protein aggregation ; and (ii) direct quantification of the free energy of gramicidin A channel transfer between bilayers of different thickness (ΔG = −2.2 ± 0.7 kcal/mol for DLPC → DMPC), providing experimental validation of the hydrophobic matching principle . Researchers studying how bilayer thickness modulates membrane protein stability, conformation, or dimerization should procure DLPC as the short-chain extreme of the saturated PC series; DMPC cannot provide the same degree of hydrophobic mismatch with short membrane protein segments.

Engineered Lipid Domain Formation in Fluid Model Membranes

DLPC has a unique capacity to drive lateral phase separation (demixing) in fluid phospholipid mixtures, as quantified by nearest-neighbor recognition methodology . At 50 mol%, DLPC reduces the heterodimer/homodimer equilibrium ratio to 0.88 ± 0.04—far below the ideal mixing value of 2.0—whereas DPPC (1.95 ± 0.07) and DMPC (1.86 ± 0.02) produce near-ideal mixing under identical conditions . This strong demixing effect, arising from the hydrophobic mismatch between C12 and longer chains, can be rationally exploited to create domain-forming membrane systems for studying lipid raft-like behavior, protein partitioning between domains, or line tension at domain boundaries . Researchers designing supported lipid bilayers or giant unilamellar vesicles with controlled phase separation should specifically select DLPC as the short-chain component; substituting DMPC or DPPC would yield homogeneously mixed membranes and abolish domain formation under otherwise identical experimental conditions.

LRH-1 Nuclear Receptor Pharmacology and Metabolic Disease Research

DLPC is the only common phosphatidylcholine that functions as an agonist ligand for liver receptor homolog-1 (LRH-1/NR5A2), a nuclear receptor validated as a therapeutic target for type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and inflammatory bowel disease . DLPC treatment in mice reduces hepatic steatosis, lowers hepatic triglycerides and serum glucose, and improves glucose homeostasis in two insulin resistance models, with all effects abolished in liver-specific Lrh-1 knockout animals . Although its potency in vitro is modest (EC50 > 100 μM), DLPC's value lies in its identity as an endogenous phospholipid ligand with demonstrated in vivo efficacy and target engagement, providing a physiological benchmark against which synthetic LRH-1 agonists (e.g., RJW100, EC50 1.1 μM; compound 6N, EC50 15 nM) are compared . Critically, longer-chain saturated PCs (DMPC, DPPC, DSPC) and unsaturated PCs (DOPC, POPC) do not activate LRH-1; procurement of any alternative PC for LRH-1 activation experiments will produce a false-negative result .

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